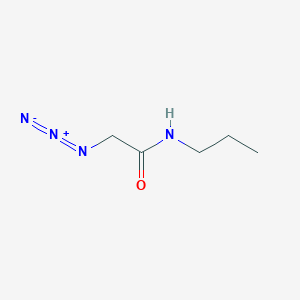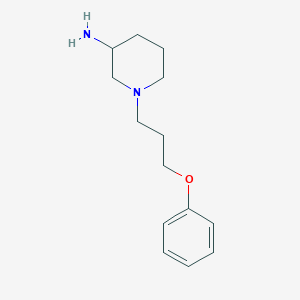![molecular formula C12H10N4O2 B1489623 1-(4-甲氧基苯基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮 CAS No. 650628-53-8](/img/structure/B1489623.png)
1-(4-甲氧基苯基)-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮
描述
“1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is an organic compound that is part of a class of compounds known as pyrazolopyrimidines . These compounds are known for their high psychotropic activity, which has led to the creation of new drugs that affect the central nervous system .
Synthesis Analysis
The synthesis of “1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” involves several stages. The first stage includes the synthesis of an intermediate by an interaction with 4-methoxyphenylhydrazine . The second stage involves obtaining the target compound . The synthesis of N-substituted derivatives of this compound was carried out by an interaction of pyrazolo[3,4-d]pyrimidine-4-one .Molecular Structure Analysis
The molecular structure of “1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” was confirmed by various spectral techniques including IR, 1 HNMR, ESI–MS, and CHN analysis .Chemical Reactions Analysis
The chemical reactions involving “1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” include its interaction with chalcone in glacial acetic acid, which was heated under reflux for 6 hours . The reaction mixture was then poured into an ice/HCl mixture, and the solid product was collected and recrystallized from acetic acid .科学研究应用
抗菌活性
该化合物已被合成并评估其抗菌活性 . 一些新制备的化合物被发现具有中等至强的抗菌活性 .
抗癌活性
嘧啶衍生物,包括该化合物,已被开发为有效的抗癌剂 . 它们对测试的癌细胞系显示出有希望的细胞毒性 .
神经保护和抗神经炎症剂
三唑-嘧啶杂化物,包括该化合物,已显示出有希望的神经保护和抗炎特性 . 它们被发现可以抑制LPS刺激的人类小胶质细胞中一氧化氮(NO)和肿瘤坏死因子-α(TNF-α)的产生 .
激酶抑制剂
吡啶并嘧啶,包括该化合物,已知是激酶抑制剂 . 它们通过在活性位点或变构位点竞争起作用 .
凝血因子Xa抑制剂
该化合物已被用于合成因子Xa抑制剂 . 许多这些化合物是凝血因子Xa的有效、选择性和口服生物利用度高的抑制剂 .
抗病毒活性
作用机制
Target of Action
Similar compounds have been found to inhibit enzymes like coagulation factor xa and Vascular Endothelial Growth Factor Receptor 2 . These targets play crucial roles in blood coagulation and angiogenesis, respectively.
Biochemical Pathways
Similar compounds have been found to affect the coagulation pathway by inhibiting factor xa , and the angiogenesis pathway by inhibiting Vascular Endothelial Growth Factor Receptor 2 .
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound might also have good bioavailability.
Result of Action
The inhibition of targets like coagulation factor xa and vascular endothelial growth factor receptor 2 by similar compounds suggests that this compound might have anticoagulant and antiangiogenic effects .
未来方向
The future directions for “1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” could involve further studies on its biological activities and potential applications in the development of new therapies . Its high psychotropic activity makes it a promising candidate for the creation of new drugs that affect the central nervous system .
生化分析
Biochemical Properties
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This interaction can lead to the modulation of various signaling pathways within the cell. The compound’s ability to inhibit these kinases suggests its potential as a therapeutic agent in diseases where kinase activity is dysregulated, such as cancer .
Cellular Effects
The effects of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cell lines, this compound has demonstrated antiproliferative activity, indicating its potential to halt the growth of cancer cells . Additionally, it affects cell signaling pathways, including those involved in cell cycle regulation and apoptosis, thereby altering gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . This inhibition can lead to the suppression of downstream signaling pathways that are crucial for cell survival and proliferation. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been studied over various time points. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to potential degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions .
Dosage Effects in Animal Models
The effects of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . The compound’s interaction with these enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
属性
IUPAC Name |
1-(4-methoxyphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-18-9-4-2-8(3-5-9)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBYTSJUANALCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353765 | |
| Record name | SBB024185 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
650628-53-8 | |
| Record name | SBB024185 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine](/img/structure/B1489540.png)
![Ethyl 4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1489541.png)
![[(3-chlorophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine](/img/structure/B1489542.png)


![3-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1489548.png)
![N-(2-aminoethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1489549.png)



![methyl({[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1489557.png)


